![molecular formula C12H12N2O B6238519 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine CAS No. 122910-25-2](/img/no-structure.png)
2H,3H,4H-pyrano[2,3-b]quinolin-5-amine
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Description
The compound “2H,3H,4H-pyrano[2,3-b]quinolin-5-amine” is a heterocyclic compound . It is a structural core motif that has received increasing attention due to its potential pharmacological properties .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . Another method involves a one-pot three-component reaction of (2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde) and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with the active methylene compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” often involve C–C bond formation (Michael addition) and intramolecular cyclization (by the attack of the oxygen atom of active methylene compounds) . The reaction progress is typically controlled and the identification of the reactants and the obtained products are performed with techniques like TLC .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine involves the condensation of 2-aminoquinoline with salicylaldehyde followed by cyclization with malononitrile and subsequent reduction of the resulting imine to yield the target compound.", "Starting Materials": ["2-aminoquinoline", "salicylaldehyde", "malononitrile", "sodium borohydride", "ethanol", "water"], "Reaction": [ "Step 1: Condensation of 2-aminoquinoline with salicylaldehyde in ethanol to form the imine intermediate.", "Step 2: Cyclization of the imine intermediate with malononitrile in ethanol to form the pyranopyridine intermediate.", "Step 3: Reduction of the pyranopyridine intermediate with sodium borohydride in water to yield the target compound, 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine." ] } | |
CAS RN |
122910-25-2 |
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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